molecular formula C16H20N2O3 B4683673 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B4683673
M. Wt: 288.34 g/mol
InChI Key: FABNYBCXOIJVHJ-UHFFFAOYSA-N
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide, also known as FMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMIA is a derivative of indole, a naturally occurring compound found in many plants, and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been reported to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, this compound has been shown to exhibit analgesic properties, indicating its potential use in pain management.

Advantages and Limitations for Lab Experiments

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide has several advantages as a potential therapeutic agent, including its ease of synthesis and low toxicity. However, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the high cost of synthesis and limited availability of this compound may limit its use in lab experiments.

Future Directions

Several future directions for the study of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its safety and efficacy in animal and human studies. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases should be explored.

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. Several studies have reported the anti-cancer properties of this compound, demonstrating its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-14(11-19)13-6-3-4-7-15(13)18(12)10-16(20)17-8-5-9-21-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABNYBCXOIJVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCCCOC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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